molecular formula C17H17N3O4 B608383 [4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea CAS No. 919767-02-5

[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea

Cat. No.: B608383
CAS No.: 919767-02-5
M. Wt: 327.33
InChI Key: FDEJMZJEHJWMRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRN383 involves multiple steps, starting with the preparation of the quinoline core. The quinoline core is then functionalized with various substituents to achieve the desired chemical structure. The final step involves the formation of the urea linkage, which is crucial for the compound’s biological activity .

Industrial Production Methods

Industrial production of KRN383 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

KRN383 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of KRN383 include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of KRN383, which can be further tested for their biological activity .

Scientific Research Applications

KRN383 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of various substituents on the quinoline core.

    Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.

    Medicine: Explored as a potential therapeutic agent for the treatment of AML and other cancers with FLT3 mutations.

    Industry: Potentially used in the development of new drugs and therapeutic agents .

Mechanism of Action

KRN383 exerts its effects by inhibiting the autophosphorylation of the FLT3 receptor, which is crucial for the proliferation and survival of AML cells with FLT3 mutations. By inhibiting this receptor, KRN383 induces cell cycle arrest, apoptosis, and suppression of cell proliferation . The molecular targets and pathways involved include the FLT3 receptor and downstream signaling pathways such as the PI3K/AKT and MAPK pathways .

Comparison with Similar Compounds

Properties

CAS No.

919767-02-5

Molecular Formula

C17H17N3O4

Molecular Weight

327.33

IUPAC Name

[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea

InChI

InChI=1S/C17H17N3O4/c1-23-16-8-12-13(9-14(16)21)19-7-6-15(12)24-11-4-2-10(3-5-11)20-17(18)22/h2-4,6-9,11,21H,5H2,1H3,(H3,18,20,22)

InChI Key

FDEJMZJEHJWMRY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1O)OC3CC=C(C=C3)NC(=O)N

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KRN383, KRN 383, KRN-383

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 2
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 3
Reactant of Route 3
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 4
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 5
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
Reactant of Route 6
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea

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